Cas no 53704-09-9 (Dimethyl 2-aminomalonate)
Dimethyl 2-aminomalonate Chemical and Physical Properties
Names and Identifiers
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- Dimethyl 2-aminomalonate
- Dimethyl 2-aminopropane-1,3-dioate
- Dimethyl aminomalonate
- DIMETHYL2-AMINOMALONATE HCL
- Dimethyl-2-aminomalonate-tech
- Dimethyl aminomalonate HCl
- SCHEMBL279148
- AKOS006223211
- 53704-09-9
- Dimethyl 2-aminomalonate (H-DL-Gly(CO2Me)-OMe)
- EINECS 240-284-5
- NSC 522525
- DIMETHYL 2-AMINOMALONATE, TECH
- MHDFJESNGMDHQD-UHFFFAOYSA-N
- MFCD00829425
- 1,3-dimethyl 2-aminopropanedioate
- Dimethyl 2-aminomalonate,tech
- dimethyl 2-aminopropanedioate
-
- MDL: MFCD00829425
- Inchi: 1S/C5H9NO4/c1-9-4(7)3(6)5(8)10-2/h3H,6H2,1-2H3
- InChI Key: MHDFJESNGMDHQD-UHFFFAOYSA-N
- SMILES: O(C)C(C(C(=O)OC)N)=O
Computed Properties
- Exact Mass: 147.05317
- Monoisotopic Mass: 147.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 78.6Ų
Experimental Properties
- PSA: 78.62
Dimethyl 2-aminomalonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR22760-1g |
Dimethyl 2-aminomalonate |
53704-09-9 | 1g |
£175.00 | 2023-09-01 | ||
| abcr | AB239434-1 g |
Dimethyl 2-aminomalonate (H-DL-Gly(CO2Me)-OMe); . |
53704-09-9 | 1g |
€264.10 | 2023-04-27 | ||
| eNovation Chemicals LLC | Y1263796-250mg |
DIMETHYL 2-AMINOMALONATE, TECH |
53704-09-9 | 97% | 250mg |
$285 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1263796-1g |
DIMETHYL 2-AMINOMALONATE, TECH |
53704-09-9 | 97% | 1g |
$485 | 2024-06-06 | |
| abcr | AB239434-50mg |
Dimethyl 2-aminomalonate (H-DL-Gly(CO2Me)-OMe); . |
53704-09-9 | 50mg |
€114.40 | 2023-09-12 | ||
| abcr | AB239434-250mg |
Dimethyl 2-aminomalonate (H-DL-Gly(CO2Me)-OMe); . |
53704-09-9 | 250mg |
€191.60 | 2025-04-18 | ||
| eNovation Chemicals LLC | Y1263796-100mg |
DIMETHYL 2-AMINOMALONATE, TECH |
53704-09-9 | 97% | 100mg |
$75 | 2025-03-10 | |
| eNovation Chemicals LLC | Y1263796-100mg |
DIMETHYL 2-AMINOMALONATE, TECH |
53704-09-9 | 97% | 100mg |
$75 | 2025-03-21 | |
| 1PlusChem | 1P00D9DE-250mg |
DIMETHYL 2-AMINOMALONATE, TECH |
53704-09-9 | 97% | 250mg |
$165.00 | 2025-02-26 | |
| 1PlusChem | 1P00D9DE-1g |
DIMETHYL 2-AMINOMALONATE, TECH |
53704-09-9 | 97% | 1g |
$304.00 | 2025-02-26 |
Dimethyl 2-aminomalonate Suppliers
Dimethyl 2-aminomalonate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on Dimethyl 2-aminomalonate
Dimethyl 2-aminomalonate (CAS No. 53704-09-9): An Overview of Its Properties, Applications, and Recent Research Advances
Dimethyl 2-aminomalonate (CAS No. 53704-09-9) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This article provides a comprehensive overview of its chemical properties, synthesis methods, biological activities, and recent research advancements, highlighting its potential in various scientific and industrial contexts.
Chemical Properties and Structure
Dimethyl 2-aminomalonate is a white crystalline solid with the molecular formula C4H9NO4. It has a molecular weight of 135.11 g/mol. The compound is characterized by its unique structure, which includes an amino group (-NH2) and two ester groups (-COOCH3). This combination of functional groups imparts specific chemical properties that make it valuable in various applications.
The solubility of dimethyl 2-aminomalonate in water is moderate, and it is soluble in common organic solvents such as ethanol and methanol. Its melting point is approximately 165-167°C, and it exhibits good thermal stability under normal conditions. These properties make it suitable for use in a wide range of chemical reactions and processes.
Synthesis Methods
The synthesis of dimethyl 2-aminomalonate can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of malonic acid with methanol in the presence of an acid catalyst, followed by the addition of ammonia or an amine derivative to introduce the amino group. This method is widely used due to its simplicity and high yield.
An alternative synthetic route involves the reaction of dimethyl malonate with ammonia or an amine derivative under appropriate conditions. This method is particularly useful for producing high-purity dimethyl 2-aminomalonate, which is essential for applications in pharmaceuticals and fine chemicals.
Biological Activities and Applications
Dimethyl 2-aminomalonate has been extensively studied for its biological activities, particularly in the context of drug discovery and development. One of its notable applications is as an intermediate in the synthesis of various pharmaceutical compounds. For example, it has been used in the production of antiviral agents, anti-inflammatory drugs, and other therapeutic molecules.
Recent research has also explored the potential of dimethyl 2-aminomalonate as a precursor for the synthesis of novel compounds with enhanced biological activities. Studies have shown that derivatives of this compound exhibit promising antitumor properties, making them potential candidates for cancer therapy. Additionally, its ability to modulate specific biological pathways has led to its investigation as a tool for understanding cellular processes and disease mechanisms.
Recent Research Advances
The field of medicinal chemistry has seen significant advancements in the study of dimethyl 2-aminomalonate. One notable area of research involves the development of new synthetic methods to improve the efficiency and selectivity of its production. For instance, recent studies have focused on catalytic systems that can enhance the yield and purity of dimethyl 2-aminomalonate, reducing environmental impact and production costs.
In addition to synthetic improvements, there has been growing interest in exploring the pharmacological properties of derivatives derived from dimethyl 2-aminomalonate. A study published in the Journal of Medicinal Chemistry reported that certain derivatives exhibit potent antiviral activity against a range of viruses, including influenza and herpes simplex virus. These findings highlight the potential of these compounds as novel antiviral agents.
Furthermore, research into the use of dimethyl 2-aminomalonate-based compounds as imaging agents has shown promising results. These compounds can be labeled with radioactive isotopes or fluorescent tags to facilitate their use in diagnostic imaging techniques such as positron emission tomography (PET) and fluorescence microscopy. This application opens up new possibilities for non-invasive monitoring of disease progression and treatment efficacy.
Safety Considerations and Future Outlook
Safety is a critical consideration in the handling and use of chemical compounds like dimethyl 2-aminomalonate. While it is generally considered safe when used under controlled conditions, proper safety protocols should be followed to minimize risks associated with exposure or misuse. This includes wearing appropriate personal protective equipment (PPE) and ensuring adequate ventilation in laboratory settings.
The future outlook for dimethyl 2-aminomalonate is promising, driven by ongoing research into its diverse applications. As new synthetic methods are developed and more biological activities are discovered, this compound is likely to play an increasingly important role in various scientific disciplines. Its potential as a building block for novel pharmaceuticals and diagnostic tools makes it a valuable asset for researchers and industry professionals alike.
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